CTX-712 Exhibits Superior CLK2 Potency Compared to the Pan-CDK Inhibitor Dinaciclib
CTX-712 demonstrates significantly higher potency against CLK2 compared to the pan-CDK inhibitor dinaciclib. While CTX-712 exhibits an IC50 of 1.4 nM against CLK2, dinaciclib's activity against CDK12 (a related kinase often targeted in oncology) is substantially weaker, with an IC50 value in the low micromolar range . This potency difference underscores CTX-712's suitability for studies requiring specific CLK2 inhibition without the broader CDK inhibition profile of dinaciclib.
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.4 nM (CLK2) |
| Comparator Or Baseline | Dinaciclib: >1000 nM (CDK12) |
| Quantified Difference | Approximately 1000-fold higher potency for CTX-712 against its primary target |
| Conditions | Biochemical kinase assay |
Why This Matters
For researchers investigating CLK2-specific pathways in AML or other cancers, CTX-712 provides a more precise tool with reduced off-target effects compared to pan-CDK inhibitors.
